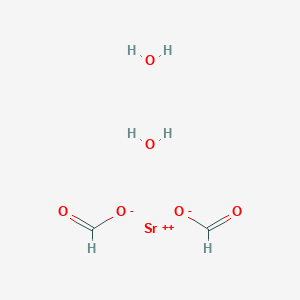Strontium formate dihydrate
CAS No.: 6160-34-5
Cat. No.: VC17079161
Molecular Formula: C2H6O6Sr
Molecular Weight: 213.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6160-34-5 |
|---|---|
| Molecular Formula | C2H6O6Sr |
| Molecular Weight | 213.69 g/mol |
| IUPAC Name | strontium;diformate;dihydrate |
| Standard InChI | InChI=1S/2CH2O2.2H2O.Sr/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 |
| Standard InChI Key | GBCMIIMIMZTFQE-UHFFFAOYSA-L |
| Canonical SMILES | C(=O)[O-].C(=O)[O-].O.O.[Sr+2] |
Introduction
Chemical Composition and Crystallographic Structure
Strontium formate dihydrate belongs to the orthorhombic crystal system with space group P2₁2₁2₁, as confirmed by X-ray diffraction studies . The unit cell comprises strontium ions coordinated to formate anions and two water molecules of crystallization. The bond lengths between strontium and oxygen atoms in the formate ions range from 2.50 to 2.65 Å, while the Sr–O (water) bonds measure approximately 2.70 Å . These coordination geometries create a rigid lattice framework, stabilized by hydrogen bonds between water molecules and formate oxygens .
Table 1: Key Crystallographic Parameters
| Property | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.82 Å, b = 9.15 Å, c = 12.04 Å |
| Coordination Number (Sr²⁺) | 8 |
The dehydration process, studied via thermogravimetric analysis (TGA), reveals a two-step weight loss: the first (74°C) corresponds to the release of water molecules, and the second (485°C) marks the decomposition to strontium carbonate (SrCO₃) . Complete conversion to strontium oxide (SrO) occurs at 949°C .
Synthesis and Crystal Growth
Single crystals of strontium formate dihydrate are typically grown using the solution evaporation technique. A saturated aqueous solution of strontium formate, often doped with additives like glycine or magnesium chloride, is maintained at 40°C for 2–4 weeks . Doping concentrations (e.g., 0.005–0.05 M MgCl₂) influence crystal morphology without altering the formate ion’s vibrational modes, as confirmed by infrared spectroscopy . Glycine-doped crystals exhibit enhanced antimicrobial activity, attributed to modified surface charge distribution .
Density Functional Theory (DFT) Insights
DFT calculations at the B3LYP/6-311++G(d,p) level have been employed to optimize the molecular geometry of Sr(HCOO)₂·2H₂O . Theoretical bond lengths for C–O and C–H in the formate ion are 1.26 Å and 1.09 Å, respectively, deviating from experimental values (1.28 Å and 1.11 Å) due to lattice strain and hydrogen bonding . Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, indicative of moderate chemical stability .
Table 2: Experimental vs. Theoretical Bond Parameters
| Bond Type | Experimental (Å) | Theoretical (Å) |
|---|---|---|
| C–O (formate) | 1.28 | 1.26 |
| C–H (formate) | 1.11 | 1.09 |
| Sr–O (water) | 2.70 | 2.68 |
The electrostatic potential map shows electron density accumulation around oxygen atoms, facilitating interactions with microbial cell membranes .
Spectroscopic Characterization
Infrared and Raman Spectroscopy
Infrared spectra of Sr(HCOO)₂·2H₂O exhibit characteristic bands at 1,350 cm⁻¹ (antisymmetric C–O stretch) and 1,550 cm⁻¹ (symmetric C–O stretch) . Water O–H stretching vibrations appear as broad peaks near 3,400 cm⁻¹ . Polarized Raman studies confirm the absence of dopant-induced shifts in formate modes, underscoring the stability of the host lattice .
Deuteron Magnetic Resonance (DMR)
DMR studies on deuterated crystals (Sr(DCOO)₂·2D₂O) reveal four distinct electric field gradient (EFG) tensors at deuteron sites, with quadrupole coupling constants ranging from 189.3 to 213.5 kHz . The asymmetry parameters (η = 0.098–0.117) align with crystallographic data, reflecting anisotropic hydrogen bonding .
Thermal and Irradiation Stability
Electron beam irradiation (50 kGy) reduces the second harmonic generation (SHG) efficiency by 30%, likely due to lattice defect formation. TGA profiles show that irradiated samples exhibit a 5% lower dehydration temperature (70°C vs. 74°C), suggesting weakened hydrogen bonds.
Table 3: Thermal Decomposition Stages
| Stage | Temperature (°C) | Process | Weight Loss (%) |
|---|---|---|---|
| 1 | 74 | Dehydration | 15.2 |
| 2 | 485 | SrCO₃ Formation | 44.8 |
| 3 | 949 | SrO Formation | 39.5 |
Antimicrobial Activity
Pure and glycine-doped crystals demonstrate broad-spectrum antimicrobial efficacy against E. coli, S. aureus, and C. albicans . The minimum inhibitory concentration (MIC) for doped crystals is 25 μg/mL, compared to 50 μg/mL for pure crystals, likely due to glycine’s role in enhancing surface adhesion .
Applications and Future Directions
Strontium formate dihydrate’s nonlinear optical properties and thermal resilience make it suitable for laser frequency doubling devices. Its antimicrobial efficacy also positions it as a candidate for medical coatings. Future research should explore its potential in photocatalytic degradation and ion-exchange membranes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume